2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol
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Overview
Description
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylaniline with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity of the product. Post-reaction, the compound is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the aromatic ring.
4-Methylaniline: Contains the aromatic ring but lacks the ethanol and additional amine group.
2-(4-Aminophenyl)ethanol: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol is unique due to its combination of functional groups and its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2-amino-N-ethyl-4-methylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(6-7-14)11-5-4-9(2)8-10(11)12/h4-5,8,14H,3,6-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXCMZFHGRWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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